Acifluorfen

Descripción

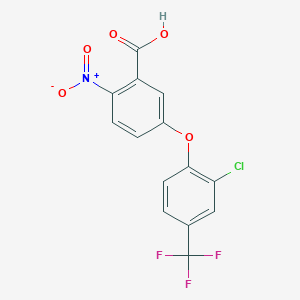

Structure

3D Structure

Propiedades

IUPAC Name |

5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF3NO5/c15-10-5-7(14(16,17)18)1-4-12(10)24-8-2-3-11(19(22)23)9(6-8)13(20)21/h1-6H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFNQYOELLVIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62476-59-9 (hydrochloride salt) | |

| Record name | Acifluorfen [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050594666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0020022 | |

| Record name | Acifluorfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acifluorfen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>54.2 [ug/mL] (The mean of the results at pH 7.4), 0.12 mg/mL at 25 °C | |

| Record name | SID47193733 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Acifluorfen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50594-66-6 | |

| Record name | Acifluorfen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50594-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acifluorfen [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050594666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acifluorfen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07338 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acifluorfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACIFLUORFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI60IB203A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acifluorfen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

240 °C | |

| Record name | Acifluorfen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Acifluorfen's Mechanism of Action: A Technical Guide to Protoporphyrinogen Oxidase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acifluorfen is a widely utilized diphenyl ether herbicide effective against a range of broadleaf weeds and grasses. Its herbicidal activity stems from the specific inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the tetrapyrrole biosynthesis pathway. This inhibition leads to the accumulation of the substrate, protoporphyrinogen IX, which is subsequently auto-oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a potent photosensitizer, generating reactive oxygen species that induce rapid lipid peroxidation and cellular membrane damage, ultimately leading to plant death. This technical guide provides an in-depth exploration of the molecular mechanism of Acifluorfen's action, detailed experimental protocols for studying its effects, and a summary of key quantitative data.

Introduction

Acifluorfen is a member of the diphenyl ether class of herbicides, which are characterized by their light-dependent mode of action.[1] The primary target of Acifluorfen and other herbicides in this class is protoporphyrinogen oxidase (PPO, EC 1.3.3.4).[2] This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, the final common intermediate in the biosynthesis of both chlorophylls and hemes.[2] By inhibiting PPO, Acifluorfen disrupts this critical pathway, leading to a cascade of cytotoxic events.

The Molecular Mechanism of Acifluorfen Action

The mechanism of action of Acifluorfen can be dissected into a series of sequential events, beginning with the inhibition of PPO and culminating in light-dependent oxidative stress and cell death.

Inhibition of Protoporphyrinogen Oxidase (PPO)

Acifluorfen acts as a competitive inhibitor of PPO with respect to its substrate, protoporphyrinogen IX.[3] The bicyclic structure of Acifluorfen allows it to bind to the active site of the enzyme, preventing the binding of the natural substrate.[2] This inhibition is highly specific and efficient, leading to a rapid blockage of the tetrapyrrole biosynthesis pathway.

Accumulation of Protoporphyrinogen IX and Formation of Protoporphyrin IX

The inhibition of PPO results in the accumulation of its substrate, protoporphyrinogen IX, within the cell.[1] This excess protoporphyrinogen IX is then thought to leak from its site of synthesis in the plastids and mitochondria into the cytoplasm.[2] In the cytoplasm, protoporphyrinogen IX is rapidly oxidized to protoporphyrin IX by non-enzymatic processes or by other oxidases that are not sensitive to Acifluorfen.[2][4][5]

Photosensitization and Oxidative Damage

Protoporphyrin IX is a potent photosensitizer.[1] When exposed to light, it absorbs energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).[1] Singlet oxygen and other reactive oxygen species (ROS) initiate a chain reaction of lipid peroxidation, leading to the breakdown of cellular membranes, including the plasma membrane and tonoplast.[1][6] This loss of membrane integrity results in cellular leakage, desiccation, and ultimately, cell death. The light-dependent nature of this process is a hallmark of diphenyl ether herbicide toxicity.[1][7]

The following diagram illustrates the signaling pathway of Acifluorfen's mechanism of action:

Quantitative Data

The inhibitory potency of Acifluorfen against PPO can be quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Ki). These values can vary depending on the species and the specific isoform of the enzyme.

| Parameter | Organism/Tissue | Value | Inhibition Type |

| IC₅₀ | Human Liver Mitochondria | Submicromolar | - |

| IC₅₀ | Mouse Liver Mitochondria | Submicromolar | - |

| Ki | Human Liver Mitochondria | Not Specified | Competitive |

| Ki | Human Placenta Mitochondria | Not Specified | Competitive |

| Ki | Mouse Liver Mitochondria | Not Specified | Competitive |

| Ki | Pig Placenta Mitochondria | Not Specified | Competitive |

| Ki | Pig Liver Mitochondria | Not Specified | Mixed-type |

Table 1: Inhibitory constants of Acifluorfen against PPO from various sources. Data compiled from multiple sources.[3][8]

Experimental Protocols

The following protocols are fundamental for studying the mechanism of action of Acifluorfen.

Protoporphyrinogen Oxidase (PPO) Activity Assay

This spectrophotometric assay measures the activity of PPO by monitoring the formation of protoporphyrin IX from its substrate, protoporphyrinogen IX.

Materials:

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

Protoporphyrin IX (PPIX) solution (1 mM in 10 mM KOH and 20% ethanol)

-

Sodium amalgam (20%)

-

Incubation buffer (120 mM Tris base, 2.5 mM EDTA, 100 mM ascorbic acid, 0.12% Triton X-100)

-

Methanol/DMSO (70:30 v/v)

-

Spectrofluorometer

Procedure:

-

Preparation of Protoporphyrinogen IX: Reduce a 1 mM solution of protoporphyrin IX with sodium amalgam under an inert atmosphere (e.g., argon) until fluorescence is no longer detectable.

-

Enzyme Extraction: Homogenize plant or animal tissue in ice-cold potassium phosphate buffer. Centrifuge to pellet cellular debris and use the supernatant or isolated organelle fraction for the assay. Determine the protein concentration of the extract.

-

Assay Reaction: In a microfuge tube, combine the enzyme extract with the incubation buffer containing a known concentration of protoporphyrinogen IX. To test for inhibition, include varying concentrations of Acifluorfen.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes) in the dark.

-

Reaction Termination: Stop the reaction by adding a solution of methanol/DMSO.

-

Measurement: Centrifuge to pellet precipitated protein. Measure the fluorescence of the supernatant at an excitation wavelength of ~405 nm and an emission wavelength of ~635 nm to quantify the amount of protoporphyrin IX formed.

-

Calculation: PPO activity is calculated as the rate of protoporphyrin IX formation per unit of protein per unit of time.

The following diagram outlines the experimental workflow for a PPO inhibition assay:

Quantification of Protoporphyrin IX in Plant Tissues

This HPLC-based method allows for the sensitive and specific quantification of protoporphyrin IX accumulation in plant tissues following treatment with Acifluorfen.

Materials:

-

Acetone

-

Hydrochloric acid (1.2 M)

-

HPLC system with a fluorescence or diode array detector

-

C18 reversed-phase column

-

Mobile phase A: Acetonitrile/water (60:40) with 0.1% formic acid

-

Mobile phase B: Acetone with 0.1% formic acid

-

Protoporphyrin IX standard

Procedure:

-

Sample Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen. Homogenize the frozen tissue in acetone.

-

Extraction: Incubate the homogenate in the dark at -20°C for several hours to extract the porphyrins.

-

Acidification: Centrifuge the extract and acidify the supernatant with hydrochloric acid.

-

HPLC Analysis: Inject the filtered extract onto the C18 column. Elute the porphyrins using a gradient of mobile phase A and B.

-

Detection: Detect protoporphyrin IX using a fluorescence detector (Ex: ~405 nm, Em: ~635 nm) or a diode array detector at the Soret band maximum (~405 nm).

-

Quantification: Quantify the amount of protoporphyrin IX by comparing the peak area to a standard curve generated with known concentrations of a protoporphyrin IX standard.

Logical Relationships in the Mechanism of Action

The overall mechanism of Acifluorfen's herbicidal action is a logical sequence of events where the initial molecular interaction leads to a cascade of destructive biochemical and physiological responses.

Conclusion

The inhibition of protoporphyrinogen oxidase by Acifluorfen represents a well-characterized and highly effective mechanism for herbicidal action. The light-dependent nature of its toxicity, mediated by the photosensitizing properties of accumulated protoporphyrin IX, is a key feature of this class of herbicides. Understanding the detailed molecular events and possessing robust experimental protocols are crucial for the continued development of effective and selective herbicides, as well as for assessing their potential impacts on non-target organisms. The information provided in this technical guide serves as a comprehensive resource for professionals engaged in research and development in the fields of agriculture, biochemistry, and drug discovery.

References

- 1. Measurement of protoporphyrinogen oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bookstack.cores.utah.edu [bookstack.cores.utah.edu]

- 3. A continuous fluorimetric assay for protoporphyrinogen oxidase by monitoring porphyrin accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of mammalian protoporphyrinogen oxidase by acifluorfen - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure and properties of Acifluorfen

An In-depth Technical Guide to the Chemical Structure and Properties of Acifluorfen

Introduction

Acifluorfen is a selective, post-emergence contact herbicide belonging to the diphenyl ether class of chemicals.[1][2] It is primarily used to control a wide range of broadleaf weeds and some grasses in crops such as soybeans, peanuts, peas, and rice.[1][3] Its herbicidal activity is light-dependent, leading to rapid disruption of cell membranes in susceptible plants.[4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, toxicological profile, and relevant experimental methodologies for Acifluorfen.

Chemical Structure and Identification

Acifluorfen, with the IUPAC name 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid, is characterized by a diphenyl ether linkage connecting a chlorinated, trifluoromethyl-substituted phenol ring and a nitrated benzoic acid ring.[3][5]

Caption: 2D Chemical Structure of Acifluorfen.

Table 1: Chemical Identification of Acifluorfen

| Identifier | Value | Reference |

| IUPAC Name | 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid | [3] |

| CAS Number | 50594-66-6 (Acid) | [3] |

| 62476-59-9 (Sodium Salt) | [3] | |

| Molecular Formula | C₁₄H₇ClF₃NO₅ | [3][5] |

| Molar Mass | 361.66 g·mol⁻¹ | [3] |

| SMILES | Clc2cc(ccc2Oc1cc(C(=O)O)c(--INVALID-LINK--=O)cc1)C(F)(F)F | [3] |

| InChI Key | NUFNQYOELLVIPL-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physical and chemical properties of Acifluorfen are critical for understanding its environmental fate, bioavailability, and formulation. It is typically an off-white solid in its acid form.[1] The sodium salt is more commonly used in commercial formulations due to its higher water solubility.[6][7]

Table 2: Physicochemical Properties of Acifluorfen and its Sodium Salt

| Property | Value (Acifluorfen Acid) | Value (Acifluorfen Sodium) | Reference |

| Appearance | Off-white solid | White powder/Brown crystalline powder | [1] |

| Melting Point | 151.5-157 °C | 124-125 °C | [2][3] |

| Water Solubility | 120 mg/L (25 °C) | >250,000 mg/L (25 °C) | [1][5] |

| Vapor Pressure | 0.133 mPa (20 °C) | - | [1] |

| Acidity (pKa) | 3.86 | - | [3] |

| Log P (Octanol-Water Partition Coefficient) | 1.18 (20 °C) | - | [3] |

| Adsorption Coefficient (Koc) | 44 - 684 | - | [4] |

Mechanism of Action

Acifluorfen's herbicidal activity is initiated by the inhibition of the enzyme protoporphyrinogen oxidase (PPO) in the chlorophyll and heme biosynthesis pathway.[3][5]

-

Inhibition of PPO: Acifluorfen blocks the PPO enzyme, which is responsible for the oxidation of protoporphyrinogen IX (Proto IX-gen) to protoporphyrin IX (Proto IX).[3]

-

Accumulation of Proto IX-gen: This blockage leads to the accumulation of Proto IX-gen, which then leaks from the plastid into the cytoplasm.

-

Extrachloroplastic Oxidation: In the cytoplasm, a non-enzymatic or alternative enzymatic oxidation of Proto IX-gen to Proto IX occurs.

-

Photosensitization: The accumulated Proto IX is a potent photosensitizer. In the presence of light and oxygen, it generates reactive oxygen species (ROS), such as singlet oxygen.[3][8]

-

Lipid Peroxidation and Membrane Damage: The ROS rapidly attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation.[3][9] This leads to the loss of membrane integrity, cellular leakage, and ultimately, rapid cell death, manifesting as chlorosis and desiccation of the plant tissue.[3][10]

Caption: Acifluorfen's mechanism of action via PPO inhibition.

Toxicological Profile

Acifluorfen exhibits low to moderate acute toxicity in mammals.[1][7] However, it is a severe eye irritant and a moderate skin irritant.[5] The U.S. EPA has classified Acifluorfen as a Category B2 carcinogen (probable human carcinogen) based on evidence of increased tumor incidence in mice.[5][11]

Table 3: Acute Toxicity of Acifluorfen

| Test Organism | Route | LD₅₀ / LC₅₀ | Toxicity Class | Reference |

| Rat (Female) | Oral | 1370 mg/kg | Slight | [1] |

| Rat (Male) | Oral | 2025 mg/kg | Slight | [1] |

| Rabbit | Dermal | >2000 mg/kg | Slight | [1] |

| Rat | Inhalation (4-hr) | >6.9 mg/L | Slight | [1] |

| Mallard Duck | Oral | 2821 mg/kg | Practically Nontoxic | [1] |

| Bobwhite Quail | Oral | 325 mg/kg | Moderately Toxic | [1] |

| Rainbow Trout | Aquatic (96-hr) | 54 mg/L | Slightly Toxic | [1] |

| Bluegill Sunfish | Aquatic (96-hr) | 31 mg/L | Slightly Toxic | [1] |

Metabolism and Environmental Fate

-

Plant Metabolism: In resistant plants like soybeans, Acifluorfen is detoxified through metabolic processes, primarily via conjugation with glutathione, a reaction catalyzed by glutathione S-transferase.[3] In susceptible plants, it is absorbed by both roots and foliage but shows limited translocation.[1]

-

Soil Fate: Acifluorfen is moderately persistent in soil, with a half-life of approximately 59 days in silt loam.[1] The primary route of degradation is microbial action.[1] Its potential to leach into groundwater is considered high based on its chemical properties, though field studies have shown limited movement below the top few inches of soil.[1][6]

-

Water Fate: The herbicide is stable against hydrolysis in water.[1] However, it undergoes rapid photodegradation when exposed to sunlight, with a half-life of 92 hours under continuous light.[1] The photoproducts of Acifluorfen may exhibit higher toxicity to aquatic organisms than the parent compound.[12][13]

Experimental Protocols

Synthesis of Acifluorfen

The commercial synthesis of Acifluorfen typically involves a multi-step process. A common method is the Ullmann condensation.[3][7]

-

Ullmann Condensation: 2-chloro-4-(trifluoromethyl)phenol is reacted with 2-nitro-5-fluorobenzonitrile. This step couples the two aromatic rings to form the diphenyl ether core.[3]

-

Hydrolysis: The resulting intermediate is then hydrolyzed, typically using hydrobromic acid in an acetic acid solvent, to convert the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding Acifluorfen.[3]

-

Salt Formation (Optional): To produce the more soluble sodium salt, the Acifluorfen acid is neutralized with a sodium base, such as sodium hydroxide.[7]

Analytical Method for Residue Determination

The determination of Acifluorfen residues in environmental and biological samples (e.g., crops, soil) is commonly performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[14][15]

Protocol: HPLC-UV Method for Acifluorfen in Crops [14]

-

Extraction:

-

Homogenize the crop sample (e.g., dry beans, rice).

-

Extract the residue with a solvent mixture such as acetonitrile and water.[14]

-

For acidic compounds like Acifluorfen, an ion-pair extraction can be employed. The sample is made basic, and a quaternary ammonium salt (e.g., tetrabutylammonium ion) is added to form an ion pair with the Acifluorfen anion.

-

This ion pair is then selectively extracted into an organic solvent like dichloromethane.[14]

-

-

Cleanup:

-

The organic extract is evaporated to dryness.

-

The residue is redissolved in a suitable solvent and may be washed with non-polar solvents like n-hexane to remove lipids and other interferences.[14]

-

-

Analysis:

-

The final residue is dissolved in the mobile phase for analysis.

-

Instrumentation: A reverse-phase HPLC system with a UV detector is used.[14][16]

-

Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.05% phosphoric acid) and an organic solvent (e.g., acetonitrile). A common ratio is 20:80 (v/v) aqueous to organic.[16]

-

Detection: UV detection is performed at a wavelength around 225 nm.[16]

-

Quantification: The concentration of Acifluorfen is determined by comparing the peak area from the sample to a calibration curve generated from certified reference standards. The limit of detection in crops can be as low as 0.02 ppm.[14]

-

Caption: General workflow for Acifluorfen residue analysis.

References

- 1. EXTOXNET PIP - ACIFLUORFEN [extoxnet.orst.edu]

- 2. Acifluorfen [drugfuture.com]

- 3. Acifluorfen - Wikipedia [en.wikipedia.org]

- 4. Use of Sodium acifluorfen_Chemicalbook [chemicalbook.com]

- 5. Acifluorfen | C14H7ClF3NO5 | CID 44073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acifluorfen (Ref: RH 5781) [sitem.herts.ac.uk]

- 7. Acifluorfen-sodium (Ref: RH 6201 ) [sitem.herts.ac.uk]

- 8. Studies on the Mode of Action of Acifluorfen-Methyl in Nonchlorophyllous Soybean Cells : Accumulation of Tetrapyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons : LIGHT ACTIVATION AND THE SUBSEQUENT FORMATION OF LIPOPHILIC FREE RADICALS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "MECHANISM OF ACTION OF THE DIPHENYL ETHER HERBICIDE ACIFLUORFEN-METHYL" by GREGORY LEE ORR [docs.lib.purdue.edu]

- 11. Evaluation of the carcinogenic potential of pesticides. 1. Acifluorfen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Photochemistry and photoinduced toxicity of acifluorfen, a diphenyl-ether herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. "Analytical methods for the determination of acifluorfen and bentazone " by S.-H. Tseng, W.-C. Lee et al. [jfda-online.com]

- 15. epa.gov [epa.gov]

- 16. Analytical method validation for quantitative estimation of acifluorfen by using rp-hplc | International Journal of Current Research [journalcra.com]

Acifluorfen Sodium Salt vs. Acid Form in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acifluorfen, a diphenyl ether herbicide, is a potent inhibitor of protoporphyrinogen oxidase (PPO), an enzyme crucial for chlorophyll synthesis in plants.[1][2][3] Its utility in research extends beyond agriculture, with applications in studies of oxidative stress, cellular membrane disruption, and as a tool to induce specific toxicological effects for mechanistic investigations.[4][5] Acifluorfen is commercially available in two primary forms: the sodium salt and the free acid. The choice between these forms is a critical decision in experimental design, directly impacting solubility, bioavailability, and the practical aspects of solution preparation. This technical guide provides an in-depth comparison of acifluorfen sodium salt and its acid form, offering researchers the necessary data and protocols to make informed decisions for their studies.

Core Differences and Physicochemical Properties

The fundamental difference between the two forms lies in their ionic state. Acifluorfen is a weak acid, and the sodium salt is its deprotonated, water-soluble counterpart.[6][7] This distinction governs their physical and chemical behaviors, which are summarized in the tables below.

Table 1: General and Physicochemical Properties

| Property | Acifluorfen Sodium Salt | Acifluorfen (Acid Form) | References |

| IUPAC Name | sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid | [2] |

| CAS Number | 62476-59-9 | 50594-66-6 | [2] |

| Molecular Formula | C₁₄H₆ClF₃NNaO₅ | C₁₄H₇ClF₃NO₅ | [2] |

| Molecular Weight | 383.64 g/mol | 361.66 g/mol | [2] |

| Appearance | White to light yellow powder/solid | Off-white solid | [7] |

| Melting Point | 124-125 °C | 155 °C | [2][7] |

| pKa | 3.86 (of the corresponding acid) | 3.86 | [2] |

| Stability | Stable in acidic and alkaline media (pH 3 to 9) | Stable in water; degrades in sunlight | [2][7] |

Table 2: Solubility Data

| Solvent | Acifluorfen Sodium Salt | Acifluorfen (Acid Form) | References |

| Water | >250,000 mg/L (25 °C) | 250 g/L (20 °C) - Note: Likely refers to the sodium salt | [7][8] |

| DMSO | Not explicitly stated, but expected to be soluble | 60 mg/mL (165.9 mM) | [4] |

| Acetonitrile | Not explicitly stated | Soluble (used for stock solutions) | [5] |

| Acetone | Very soluble | 50,000 mg/L (20 °C) | [7][8] |

| Ethanol | Very soluble | Not explicitly stated | [7] |

| Xylene | Slightly soluble | Not explicitly stated | [7] |

| Corn Oil | Insoluble (requires co-solvent like DMSO for formulation) | 2.5 mg/mL (in 10% DMSO + 90% Corn Oil) | [4] |

Choosing the Right Form for Your Research

The selection between the sodium salt and the acid form of acifluorfen primarily hinges on the intended application and the required solvent system.

Acifluorfen Sodium Salt is the preferred choice for aqueous-based experimental systems due to its high water solubility.[7] This makes it ideal for:

-

In vitro assays where the final concentration in aqueous buffers or cell culture media is critical.

-

Studies involving aquatic organisms. [7]

-

Experiments where the use of organic solvents must be minimized or avoided.

Acifluorfen Acid Form is more suitable for experiments requiring organic solvents or for specific formulation needs. Its lower aqueous solubility necessitates the use of solvents like DMSO or acetonitrile for stock solutions.[4][5] This form is often used in:

-

In vivo studies in animal models , where it can be formulated in vehicles like corn oil with a co-solvent.[4]

-

Cell-based assays where a DMSO stock solution is serially diluted into the culture medium.

-

Analytical standard preparation for methods like HPLC.[5]

It is important to note that in aqueous solutions with a pH above the pKa of 3.86, the acid form will largely dissociate into the anionic form, similar to the dissolved sodium salt.[2]

Experimental Protocols

Preparation of Stock Solutions

Acifluorfen (Acid Form) in an Organic Solvent (for analytical and in vitro use):

This protocol is adapted from an analytical method for preparing a standard solution.[5]

-

Safety Precautions: Wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Handle acifluorfen in a well-ventilated area.

-

Weighing: Accurately weigh the desired amount of acifluorfen acid (e.g., ~10.3 mg for a 100 µg/mL solution in 100 mL).

-

Dissolving: Transfer the weighed solid to a volumetric flask. Add approximately half the final volume of the chosen solvent (e.g., acetonitrile or DMSO) and gently agitate. Sonication may be used to aid dissolution.[4][5]

-

Dilution: Once completely dissolved, bring the solution to the final volume with the solvent and mix thoroughly by inverting the flask several times.

-

Storage: Store the stock solution in a refrigerator (0-7 °C). The solution is reported to be stable for up to six months under these conditions.[5] For long-term storage in DMSO, -80°C is recommended, with stability for up to one year.[4]

Acifluorfen Sodium Salt in an Aqueous Solvent (for in vitro use):

Based on its high water solubility, a straightforward protocol can be followed:

-

Safety Precautions: Wear appropriate personal protective equipment.

-

Weighing: Accurately weigh the desired amount of acifluorfen sodium salt.

-

Dissolving: Transfer the solid to a sterile container. Add the desired volume of sterile, purified water or a suitable aqueous buffer (e.g., PBS).

-

Mixing: Agitate the solution until the solid is completely dissolved. Gentle warming or vortexing can be used if necessary.

-

Sterilization and Storage: For cell culture applications, sterile filter the solution through a 0.22 µm filter. Store the solution at 4°C for short-term use or in aliquots at -20°C for long-term storage. The stability in aqueous solution should be confirmed for the specific experimental conditions.

In Vivo Formulation (Acifluorfen Acid Form)

The following is a reference formulation for in vivo studies:[4]

-

Prepare a stock solution of acifluorfen acid in DMSO (e.g., 25 mg/mL).

-

For a final formulation of 2.5 mg/mL, combine 10% of the DMSO stock solution with 90% corn oil.

-

Sonication is recommended to ensure a uniform suspension.

-

It is advised to prepare and use this formulation immediately.

Visualizing Key Concepts and Workflows

To further clarify the relationship and application of acifluorfen's two forms, the following diagrams are provided.

Caption: Chemical relationship between acifluorfen acid and sodium salt forms.

Caption: Typical experimental workflows for acifluorfen acid and sodium salt.

Mechanism of Action: Protoporphyrinogen Oxidase Inhibition

Both the acid and salt forms of acifluorfen ultimately exert their primary biological effect through the inhibition of protoporphyrinogen oxidase (PPO).[3] PPO is a key enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of both heme and chlorophylls.

Caption: Simplified signaling pathway of acifluorfen's mechanism of action.

The inhibition of PPO by acifluorfen leads to the accumulation of its substrate, protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX.[3] Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates reactive oxygen species that cause rapid lipid peroxidation, leading to the disruption of cell membranes and ultimately cell death.[3][9]

Conclusion

The choice between acifluorfen sodium salt and its acid form is a critical first step in designing robust and reproducible experiments. The highly water-soluble sodium salt is ideal for aqueous systems, while the acid form offers versatility for formulations in organic solvents and lipid-based vehicles. By understanding their distinct physicochemical properties and following appropriate handling and preparation protocols, researchers can effectively harness acifluorfen as a tool to investigate a range of biological processes. This guide provides the foundational information to select the appropriate form of acifluorfen and to prepare it accurately for various research applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Acifluorfen sodium | C14H6ClF3NNaO5 | CID 44072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acifluorfen - Wikipedia [en.wikipedia.org]

- 4. Acifluorfen | TargetMol [targetmol.com]

- 5. epa.gov [epa.gov]

- 6. Acifluorfen-sodium (Ref: RH 6201 ) [sitem.herts.ac.uk]

- 7. EXTOXNET PIP - ACIFLUORFEN [extoxnet.orst.edu]

- 8. Acifluorfen (Ref: RH 5781) [sitem.herts.ac.uk]

- 9. Studies on the Mode of Action of Acifluorfen-Methyl in Nonchlorophyllous Soybean Cells : Accumulation of Tetrapyrroles - PMC [pmc.ncbi.nlm.nih.gov]

The History and Development of Acifluorfen: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acifluorfen is a selective, post-emergence herbicide belonging to the diphenyl ether class of chemicals. It is widely utilized for the control of a broad spectrum of broadleaf weeds and some grasses in various agricultural crops, most notably soybeans, peanuts, peas, and rice.[1] Its herbicidal activity is initiated by the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the chlorophyll and heme biosynthesis pathways in plants. This inhibition leads to a cascade of photodynamic events, culminating in rapid cell membrane disruption and plant death. This technical guide provides a comprehensive overview of the history, development, chemical synthesis, mechanism of action, toxicological profile, and environmental fate of Acifluorfen, with a focus on the experimental methodologies that have been pivotal in its scientific understanding.

History and Development

The development of Acifluorfen can be traced back to the research and development efforts of Rohm & Haas Company.

-

1973: A Belgian patent was published describing chemistry related to diphenyl ether herbicides, laying the groundwork for future developments.[1]

-

December 1975: The first patent for the material that would become Acifluorfen was published.[1]

-

1980: Rohm & Haas introduced Acifluorfen, under the code number RH-6201, as its sodium salt with the brand name Blazer.[1][2] This formulation demonstrated improved properties, including a broader spectrum of herbicidal efficacy and good safety for soybean crops.[1]

-

1980: Acifluorfen was first registered for use in the United States.[3]

-

1987: BASF Corporation acquired the registration and supporting data for Acifluorfen, continuing its commercialization.[3]

Acifluorfen's introduction provided an effective tool for post-emergence weed control, particularly for challenging broadleaf weeds. Its use in the United States agriculture was estimated to be approximately 550,000 pounds (250,000 kg) as of 2018, primarily in soybean cultivation.[1]

Chemical Synthesis

The commercial synthesis of Acifluorfen has been approached through several chemical routes. The most prominently described method involves an Ullmann condensation, while other patented methods have also been developed.

Synthesis via Ullmann Condensation

A primary synthetic route involves the Ullmann condensation of a substituted phenol with a substituted benzonitrile, followed by hydrolysis.[1][4]

General Experimental Protocol: Ullmann Condensation for Acifluorfen Synthesis

-

Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, 2-chloro-4-(trifluoromethyl)phenol and 2-nitro-5-fluorobenzonitrile are combined in a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[5]

-

Catalyst and Base: A copper-based catalyst, such as copper powder or a copper(I) salt, and a base, typically potassium carbonate, are added to the mixture.[6]

-

Reaction Conditions: The reaction mixture is heated to an elevated temperature, often exceeding 150°C, and maintained under a nitrogen atmosphere for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5]

-

Hydrolysis: Upon completion of the condensation, the intermediate is subjected to hydrolysis. This is typically achieved by heating the intermediate in the presence of a strong acid, such as hydrobromic acid in acetic acid.[1][4]

-

Work-up and Purification: The reaction mixture is cooled and then poured into water. The precipitated solid is collected by filtration, washed, and then purified, typically through recrystallization from a suitable solvent, to yield Acifluorfen.

Alternative Synthesis Route

Another patented method describes the synthesis of Acifluorfen through the nitration of a diaryl ether precursor.[3][7]

General Experimental Protocol: Nitration for Acifluorfen Synthesis

-

Reactant Preparation: 3-(2-chloro-4-trifluoromethylphenoxy)benzoic acid is dissolved in a suitable solvent like trichloromethane.[3]

-

Nitrating Agent: A nitrating agent, formed by mixing nitric acid and acetic acid (mole ratio of 1:1.3-1.6), is prepared separately.[3]

-

Nitration Reaction: The nitrating agent is added to the solution of the diaryl ether. The reaction is carried out at a controlled temperature, typically between 35°C and 45°C, for a period of 3 to 5 hours.[3]

-

Work-up and Purification: Following the completion of the nitration, the reaction mixture is processed to isolate the Acifluorfen. This typically involves washing with water to remove excess acid and then purification of the product, for example, by recrystallization.

Diagram of Acifluorfen Synthesis via Ullmann Condensation

References

- 1. EXTOXNET PIP - ACIFLUORFEN [extoxnet.orst.edu]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. CN103787890A - Synthetic method of acifluorfen - Google Patents [patents.google.com]

- 4. iris.unibas.it [iris.unibas.it]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. CN105601519A - Preparation method of acifluorfen - Google Patents [patents.google.com]

- 7. epa.gov [epa.gov]

An In-Depth Technical Guide to the Environmental Fate and Degradation of Acifluorfen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acifluorfen is a selective, post-emergence herbicide used to control a wide range of annual broadleaf weeds and some grasses in crops such as soybeans, peanuts, and rice. Its mode of action involves the inhibition of the enzyme protoporphyrinogen oxidase, a key enzyme in the chlorophyll biosynthesis pathway. Understanding the environmental fate and degradation of Acifluorfen is crucial for assessing its potential environmental impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current scientific knowledge on the persistence, mobility, and degradation of Acifluorfen in various environmental compartments.

Chemical and Physical Properties

Acifluorfen is an organic compound with the chemical name 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid. It is typically used as its sodium salt, Acifluorfen-sodium, to increase its water solubility.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₇ClF₃NO₅ | [1] |

| Molecular Weight | 361.66 g/mol | [1] |

| Vapor Pressure | 0.01 mPa (20 °C) | [2] |

| Water Solubility | >250,000 mg/L (25 °C) (for sodium salt) | [3] |

| Octanol-Water Partition Coefficient (log Kow) | 1.18 (20 °C) | [1] |

| pKa | 3.86 | [4] |

Environmental Fate and Degradation

The environmental persistence and mobility of Acifluorfen are governed by a combination of biotic and abiotic degradation processes. Microbial degradation is a major factor in its breakdown in soil, while photodegradation is a key process in aquatic environments.

Degradation in Soil

Acifluorfen is moderately persistent in soil environments. Its degradation in soil is primarily mediated by microbial activity.

Aerobic Soil Metabolism: Under aerobic conditions, the half-life of Acifluorfen in soil can range from 59 to 200 days.[4][5] One of the primary degradation pathways in aerobic soil is the reduction of the nitro group to an amino group, forming aminoacifluorfen.

Anaerobic Soil Metabolism: In the absence of oxygen, the degradation of Acifluorfen is more rapid, with a reported half-life of 30 days.[4] Under these conditions, Acifluorfen is degraded to aminoacifluorfen, which is more persistent in the soil.[4]

Mobility in Soil: The mobility of Acifluorfen in soil is influenced by soil type, pH, organic carbon content, and iron content.[4] With a range of reported organic carbon-water partitioning coefficients (Koc) from 44 to 684, its mobility can be classified from very high to low.[4] As Acifluorfen has a pKa of 3.86, it will primarily exist in its anionic form in most soils, and anions generally do not adsorb strongly to soil particles.[4]

Table 1: Soil Persistence and Mobility of Acifluorfen

| Parameter | Value | Conditions | Reference |

| Aerobic Soil Half-Life | 59 days | Silt loam soil | [5] |

| Aerobic Soil Half-Life | 108 - 200 days | - | [4] |

| Anaerobic Soil Half-Life | 30 days | - | [4] |

| Koc | 44 - 684 | Various soil types | [4] |

Degradation in Aquatic Environments

In aquatic systems, the fate of Acifluorfen is largely determined by its stability to hydrolysis and its susceptibility to photodegradation.

Hydrolysis: Acifluorfen is stable to hydrolysis in the dark at environmentally relevant pH values (pH 3-9).[6]

Photodegradation: Acifluorfen is rapidly degraded by sunlight in water, with a reported photolysis half-life of about 2 hours.[4] The primary photodegradation pathways include:

-

Decarboxylation: The loss of the carboxylic acid group.[7][8]

-

Dehalogenation: The removal of the chlorine atom.[7]

-

Cleavage of the ether linkage: Breaking the bond between the two phenyl rings to form phenolic compounds.[7][8]

-

Substitution of the chlorine group: Replacement of the chlorine atom with a hydroxyl or hydrogen group.[7]

Identified photoproducts include 2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene, nitrofluorfen, hydroxy-nitrofluorfen, and 2-chloro-4-(trifluoromethyl)phenol.[7][8]

Table 2: Aquatic Fate of Acifluorfen

| Parameter | Value | Conditions | Reference |

| Hydrolysis Half-Life | Stable | pH 3, 6, 9 (28 days) | [6] |

| Photodegradation Half-Life | 2 hours | In water | [4] |

| Photodegradation Half-Life | 92 hours | Continuous light | [5] |

| Aerobic Aquatic Half-Life | 117 days | - | |

| Anaerobic Aquatic Half-Life | 2.75 days | - | [4] |

Fate in the Atmosphere

Due to its low vapor pressure, volatilization of Acifluorfen from moist soil and water surfaces is not expected to be a significant dissipation pathway, especially for its anionic form.[4] However, if it does enter the atmosphere, it is expected to exist in both vapor and particulate phases. The estimated atmospheric half-life for the vapor-phase reaction with hydroxyl radicals is 18 days.[8] Particulate-phase Acifluorfen would be removed from the atmosphere through wet and dry deposition.[8] The primary breakdown product from photodegradation in water has been noted to have a tendency to vaporize.[3]

Bioconcentration and Ecotoxicity

Bioconcentration: Acifluorfen has a low potential for bioconcentration in aquatic organisms. The estimated bioconcentration factor (BCF) in fish is 3, suggesting it is not likely to accumulate significantly in the food chain.[2]

Table 3: Bioconcentration of Acifluorfen

| Parameter | Value | Species | Reference |

| Bioconcentration Factor (BCF) | 3 (estimated) | Fish | [2] |

| Bioconcentration Factor (BCF) | 279 | - | [2] |

Experimental Protocols

The following section summarizes the methodologies for key experiments cited in this guide, based on standardized international guidelines.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is designed to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.[9][10]

-

Test System: Soil samples are treated with the test substance and incubated in the dark under controlled temperature and moisture conditions.[9] For anaerobic conditions, the soil is flooded and purged with an inert gas.

-

Procedure: At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products.[9] Mineralization to carbon dioxide is often measured using radiolabeled test substance.[9] Volatile degradation products can also be trapped and quantified. The study typically does not exceed 120 days.[9]

-

Data Analysis: The rate of degradation (half-life) and the formation and decline of major transformation products are determined.

Hydrolysis as a Function of pH (OECD 111)

This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values.[11]

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are treated with the test substance.[11]

-

Procedure: The solutions are incubated in the dark at a constant temperature. Samples are taken at different time points and analyzed for the concentration of the test substance and any hydrolysis products.[11] A preliminary test is often conducted at an elevated temperature (e.g., 50°C) to estimate the rate of hydrolysis.[12]

-

Data Analysis: The hydrolysis rate constant and the half-life of the test substance are calculated for each pH.

Bioconcentration in Fish (OECD 305)

This guideline describes a flow-through fish test to determine the bioconcentration potential of a chemical.[13][14]

-

Test System: Fish are exposed to the test substance in a flow-through aquarium system.[14]

-

Procedure: The test consists of two phases: an uptake phase where fish are exposed to a constant concentration of the test substance, and a depuration phase where they are transferred to clean water.[14] Water and fish tissue samples are collected and analyzed for the test substance at regular intervals during both phases. The uptake phase typically lasts for 28 days.[14]

-

Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish tissue to the concentration in the water at steady-state. Kinetic BCFs can also be determined from the uptake and depuration rate constants.

Visualizations of Degradation Pathways and Workflows

Chemical Structure of Acifluorfen

Caption: Chemical structure of Acifluorfen.

Primary Degradation Pathways of Acifluorfen

Caption: Major degradation pathways of Acifluorfen.

Experimental Workflow for Soil Degradation Study (based on OECD 307)

Caption: Workflow for a soil degradation study.

Conceptual Model of Acifluorfen's Environmental Fate

Caption: Conceptual model of Acifluorfen's fate.

References

- 1. Error [nepis.epa.gov]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. oecd.org [oecd.org]

- 4. Acifluorfen sodium | C14H6ClF3NNaO5 | CID 44072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EXTOXNET PIP - ACIFLUORFEN [extoxnet.orst.edu]

- 6. siesascs.edu.in [siesascs.edu.in]

- 7. iris.unibas.it [iris.unibas.it]

- 8. researchgate.net [researchgate.net]

- 9. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 10. fera.co.uk [fera.co.uk]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. catalog.labcorp.com [catalog.labcorp.com]

Acifluorfen's Mode of Action on Tetrapyrrole Biosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acifluorfen, a diphenyl ether herbicide, exerts its phytotoxic effects by disrupting the tetrapyrrole biosynthesis pathway, a critical route for the production of essential molecules like chlorophyll and heme. This technical guide provides a comprehensive overview of the molecular mechanism of acifluorfen, focusing on its role as a potent inhibitor of protoporphyrinogen oxidase (PPO). The inhibition of this key enzyme leads to the accumulation of the photodynamic tetrapyrrole, protoporphyrin IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cellular damage and plant death. This document details the biochemical cascade, presents quantitative data on enzyme inhibition and substrate accumulation, provides detailed experimental protocols for relevant assays, and visualizes the key pathways and mechanisms using Graphviz diagrams.

Introduction

Acifluorfen is a selective, post-emergence herbicide widely used for the control of broadleaf weeds in various crops.[1] Its mode of action is characterized by rapid, light-dependent herbicidal activity, leading to chlorosis, desiccation, and necrosis of susceptible plant tissues.[2] The primary molecular target of acifluorfen is protoporphyrinogen oxidase (PPO, EC 1.3.3.4), a key enzyme in the tetrapyrrole biosynthesis pathway.[1]

This guide will delve into the intricate details of acifluorfen's interaction with this vital metabolic pathway, providing researchers and drug development professionals with a thorough understanding of its mechanism of action.

The Tetrapyrrole Biosynthesis Pathway: A Brief Overview

The tetrapyrrole biosynthesis pathway is a highly conserved and essential metabolic route in most living organisms. In plants, it is responsible for the synthesis of:

-

Chlorophylls: The primary pigments for photosynthesis.

-

Heme: A crucial component of cytochromes involved in respiration and other redox reactions.

-

Siroheme: A cofactor for enzymes in sulfite and nitrite reduction.

-

Phytochromobilin: The chromophore of phytochrome, a key photoreceptor.

The pathway begins with the synthesis of 5-aminolevulinic acid (ALA) and proceeds through a series of enzymatic steps to produce the common precursor, protoporphyrin IX. From this branch point, iron is inserted to form heme, or magnesium is inserted to initiate the chlorophyll synthesis branch.

Acifluorfen's Core Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

The herbicidal activity of acifluorfen is a direct consequence of its potent and specific inhibition of protoporphyrinogen oxidase (PPO).[1]

Protoporphyrinogen Oxidase (PPO)

PPO is a flavoprotein located in the plastid envelope and mitochondrial inner membrane of plant cells. It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a six-electron oxidation reaction. This is the last common step in the synthesis of both heme and chlorophyll.

Competitive Inhibition

Acifluorfen acts as a competitive inhibitor of PPO, meaning it binds to the active site of the enzyme, preventing the binding of the natural substrate, protoporphyrinogen IX.[3] This inhibition is highly specific and occurs at low concentrations of the herbicide.

Accumulation of Protoporphyrin IX

The blockage of PPO by acifluorfen leads to the accumulation of its substrate, protoporphyrinogen IX, within the plastids. This excess protoporphyrinogen IX is then exported to the cytoplasm where it is rapidly oxidized to protoporphyrin IX by non-enzymatic processes or by plasma membrane-associated oxidases.[4]

Photodynamic Damage

Protoporphyrin IX is a potent photosensitizer.[4] When it accumulates in the presence of light and molecular oxygen, it absorbs light energy and transfers it to oxygen, generating highly reactive singlet oxygen (¹O₂).[5] Singlet oxygen is a powerful oxidizing agent that initiates a cascade of destructive reactions, including:

-

Lipid Peroxidation: The double bonds of unsaturated fatty acids in cell membranes are attacked, leading to a chain reaction of lipid peroxidation. This disrupts membrane integrity, causing leakage of cellular contents and loss of compartmentalization.

-

Protein Damage: Amino acid residues in proteins are oxidized, leading to enzyme inactivation and disruption of cellular functions.

-

DNA Damage: While less direct, the oxidative stress can also lead to damage to nucleic acids.

This rapid, light-induced oxidative damage ultimately results in the characteristic symptoms of acifluorfen phytotoxicity: cellular leakage, loss of chlorophyll, and tissue necrosis.[2]

Quantitative Data

The following tables summarize key quantitative data related to the mode of action of acifluorfen.

Table 1: Inhibition of Protoporphyrinogen Oxidase (PPO) by Acifluorfen

| Enzyme Source | Plant Species | Inhibition Type | IC50 / Ki Value | Reference |

| Etioplasts | Corn (Zea mays) | Competitive | IC50 = 4 nM | |

| Leaf Disks | Cucumber (Cucumis sativus) | - | IC50 = 4.3 µM | [6] |

| Mitochondria | Human Liver | Competitive | - | [3] |

| Mitochondria | Mouse Liver | Competitive | - | [3] |

| Mitochondria | Pig Liver | Mixed-type | - | [3] |

Table 2: Acifluorfen-Induced Accumulation of Protoporphyrin IX (PPIX)

| Plant Species | Acifluorfen Concentration | Treatment Duration | PPIX Accumulation | Reference |

| Cucumber (Cucumis sativus) | 10 µM | 20 hours (dark) | 1-2 nmol / 50 cotyledon discs | [7][8] |

| Cucumber (Cucumis sativus) | 10 µM | 15 minutes (dark) | Detectable increase | [7][8] |

| Cucumber (Cucumis sativus) | 10 µM | 30 minutes (light) | Detectable increase | [7][8] |

Table 3: Effect of Acifluorfen on Tetrapyrrole Intermediates

| Plant Species | Acifluorfen-Methyl Concentration | Effect | Reference |

| Greening Chloroplasts (Cucumis sativus) | 10 µM | 98% reduction in Mg-protoporphyrin IX formation | [9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mode of action of acifluorfen.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of PPO by acifluorfen. The assay is based on monitoring the increase in absorbance at 630 nm due to the formation of protoporphyrin IX from protoporphyrinogen IX.[11][12]

Materials:

-

Plant tissue (e.g., etiolated seedlings, leaves)

-

Extraction Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 0.5 M sucrose, 5 mM MgCl₂, 1 mM DTT, 1% (w/v) BSA, and 1% (w/v) PVPP.

-

Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 0.5% (w/v) Triton X-100.

-

Protoporphyrinogen IX (substrate): Prepared fresh by reduction of protoporphyrin IX with sodium amalgam.

-

Acifluorfen stock solution (in DMSO).

-

Spectrophotometer.

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh or frozen plant tissue in ice-cold Extraction Buffer (1:3 w/v).

-

Filter the homogenate through several layers of cheesecloth.

-

Centrifuge the filtrate at 10,000 x g for 15 minutes at 4°C to pellet chloroplasts and mitochondria.

-

Resuspend the pellet in a minimal volume of Assay Buffer. This is the enzyme extract.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Assay:

-

In a cuvette, combine:

-

Assay Buffer to a final volume of 1 ml.

-

Enzyme extract (e.g., 50-100 µg of protein).

-

Varying concentrations of acifluorfen (or DMSO for control).

-

-

Pre-incubate the mixture for 5 minutes at 30°C.

-

Initiate the reaction by adding protoporphyrinogen IX to a final concentration of 5 µM.

-

Immediately monitor the increase in absorbance at 630 nm for 10-15 minutes at 30°C.

-

Calculate the rate of reaction from the linear portion of the curve.

-

Determine the percent inhibition for each acifluorfen concentration and calculate the IC50 value.

-

Quantification of Protoporphyrin IX by HPLC

This protocol describes the extraction and quantification of protoporphyrin IX from plant tissue using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[8][13][14]

Materials:

-

Plant tissue treated with acifluorfen.

-

Extraction Solvent: Acetone:0.5 M NH₄OH (9:1, v/v).

-

HPLC system with a C18 reverse-phase column and a fluorescence detector.

-

Mobile Phase A: 1 M ammonium phosphate (pH 5.8).

-

Mobile Phase B: Methanol.

-

Protoporphyrin IX standard.

Procedure:

-

Extraction:

-

Harvest and weigh the plant tissue.

-

Homogenize the tissue in ice-cold Extraction Solvent (e.g., 1 g tissue in 5 ml solvent) under dim light.

-

Centrifuge the homogenate at 5,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Inject the filtered extract onto the HPLC system.

-

Elute the tetrapyrroles using a gradient of Mobile Phase B in Mobile Phase A. A typical gradient might be:

-

0-5 min: 10% B

-

5-20 min: 10-90% B (linear gradient)

-

20-25 min: 90% B

-

25-30 min: 10% B (re-equilibration)

-

-

Set the fluorescence detector to an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 630 nm.

-

Identify the protoporphyrin IX peak by comparing its retention time with that of the standard.

-

Quantify the amount of protoporphyrin IX by integrating the peak area and comparing it to a standard curve.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and mechanisms described in this guide.

Conclusion

The mode of action of acifluorfen is a well-characterized example of targeted herbicide design. By inhibiting protoporphyrinogen oxidase, acifluorfen triggers a cascade of events that culminates in the light-dependent destruction of plant cells. This in-depth technical guide has provided a comprehensive overview of this mechanism, from the initial enzyme-inhibitor interaction to the resulting oxidative stress and cell death. The quantitative data, detailed experimental protocols, and visual diagrams presented herein offer a valuable resource for researchers, scientists, and professionals in the field of drug and herbicide development, facilitating a deeper understanding of acifluorfen's phytotoxicity and providing a foundation for future research and development.

References

- 1. Acifluorfen - Wikipedia [en.wikipedia.org]

- 2. Protoporphyrinogen Oxidase (PPO) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]

- 3. Inhibition of mammalian protoporphyrinogen oxidase by acifluorfen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photosynthesis Is Not Involved in the Mechanism of Action of Acifluorfen in Cucumber (Cucumis sativus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Inhibition of Plant Protoporphyrinogen Oxidase by the Herbicide Acifluorfen-Methyl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of plant protoporphyrinogen oxidase by the herbicide acifluorfen-methyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of protoporphyrinogen oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Detection and Quantification of Heme and Chlorophyll Precursors Using a High Performance Liquid Chromatography (HPLC) System Equipped with Two Fluorescence Detectors [bio-protocol.org]

- 14. Detection and Quantification of Heme and Chlorophyll Precursors Using a High Performance Liquid Chromatography (HPLC) System Equipped with Two Fluorescence Detectors [en.bio-protocol.org]

Toxicological Profile of Acifluorfen in Non-Target Organisms: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acifluorfen

Acifluorfen is a diphenyl ether herbicide widely used for the post-emergence control of broadleaf weeds and some grasses in various crops, including soybeans, peanuts, and rice. Its herbicidal activity stems from the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway. This inhibition leads to an accumulation of protoporphyrin IX, which, in the presence of light and oxygen, generates reactive oxygen species (ROS) that cause rapid cell membrane disruption and, ultimately, plant death. While effective in target weed species, the broad-spectrum activity of Acifluorfen raises concerns about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of Acifluorfen in various non-target species, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity.

Toxicological Profile in Non-Target Organisms

The toxicity of Acifluorfen to non-target organisms varies significantly depending on the species, exposure route, and duration of exposure. This section summarizes the available acute and chronic toxicity data for aquatic and terrestrial organisms.

Aquatic Organisms

Acifluorfen is classified as slightly to moderately toxic to aquatic organisms. The toxicity can be influenced by factors such as light intensity, as its mode of action involves photo-activated processes.

Table 1: Acute and Chronic Toxicity of Acifluorfen to Aquatic Organisms

| Species | Test Type | Endpoint | Value (mg/L) | Reference |

| Fish | ||||

| Bluegill (Lepomis macrochirus) | 96-hour Acute | LC50 | 31 | [1] |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour Acute | LC50 | 54 | [1] |

| Zebrafish (Danio rerio) | 96-hour Acute | LC50 | 54.99 | [2] |

| Fish (general) | Chronic | NOEC | < 1.0 | [3] |

| Invertebrates | ||||

| Daphnia magna (Water Flea) | 48-hour Acute | EC50 | 28 | [4] |

| Fiddler Crab (Uca pugilator) | 96-hour Acute | LC50 | >1000 | [1] |

| Freshwater Clam | 96-hour Acute | LC50 | 150 | [1] |

| Aquatic Invertebrates (general) | Chronic | Effects observed | ≥ 1.0 | [3] |

Terrestrial Organisms

The toxicity of Acifluorfen to terrestrial organisms is varied. It is generally considered to have low toxicity to bees and earthworms on an acute basis, while its toxicity to birds differs between species.

Table 2: Acute and Chronic Toxicity of Acifluorfen to Terrestrial Organisms

| Species | Test Type | Endpoint | Value | Reference |

| Birds | ||||

| Mallard Duck (Anas platyrhynchos) | Acute Oral | LD50 | 2821 mg/kg | [1] |

| Bobwhite Quail (Colinus virginianus) | Acute Oral | LD50 | 325 mg/kg | [1] |

| Bobwhite Quail (Colinus virginianus) | Reproduction | NOAEC | 3 mg ai/kg diet | [1] |

| Mallard Duck (Anas platyrhynchos) | Reproduction | NOAEC | 3 mg ai/kg diet | [1] |

| Insects | ||||

| Honeybee (Apis mellifera) | Acute Contact | LD50 | >100 µ g/bee | [5] |

| Annelids | ||||

| Earthworm (Eisenia foetida) | 14-day Acute | LC50 | >1800 mg/kg | [5] |

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized guidelines, predominantly those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of data across different studies and laboratories.

Aquatic Toxicity Testing

-

Fish Acute Toxicity Test (OECD 203): This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period. Juvenile fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Mortality is recorded at 24, 48, 72, and 96 hours.

-

Fish Early-Life Stage Toxicity Test (OECD 210): This long-term test evaluates the effects of a substance on the early developmental stages of fish. Fertilized eggs are exposed to a range of concentrations for a period covering hatching and early larval development (typically 28-32 days post-hatch for zebrafish). Endpoints include hatching success, larval survival, growth (length and weight), and developmental abnormalities. This test is used to determine the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC).[6]

-

Daphnia magna Acute Immobilisation Test (OECD 202): This 48-hour test assesses the acute toxicity of a substance to Daphnia magna. Young daphnids are exposed to a series of concentrations, and the endpoint is immobilization (i.e., inability to swim). The result is expressed as the median effective concentration (EC50).

-

Daphnia magna Reproduction Test (OECD 211): This 21-day chronic test evaluates the impact of a substance on the reproductive output of Daphnia magna. Endpoints include parental mortality and the total number of live offspring produced per surviving parent. This test is used to determine the NOEC and LOEC for reproduction.

Terrestrial Toxicity Testing

-

Avian Acute Oral Toxicity Test (OECD 223): This test determines the median lethal dose (LD50) of a substance in birds following a single oral dose. The test is typically conducted on a gamebird species (e.g., Bobwhite quail) and a waterfowl species (e.g., Mallard duck).[7]

-

Avian Dietary Toxicity Test (US EPA OCSPP 850.2200): This test assesses the toxicity of a substance when mixed into the diet of young birds for five days, followed by a three-day observation period. The endpoint is the median lethal concentration (LC50) in the diet.[8]

-

Avian Reproduction Test (OECD 206): This long-term study evaluates the effects of a substance on the reproductive success of birds over one generation. Adult birds are fed a diet containing the test substance before and during the breeding season. Endpoints include egg production, fertility, hatchability, and chick survival and growth. This test determines the NOEC and LOAEC for reproduction.

-

Honeybee Acute Contact and Oral Toxicity Tests (OECD 213 & 214): These tests determine the acute toxicity of a substance to adult honeybees. In the contact test (OECD 214), the substance is applied directly to the thorax of the bees.[5][9] In the oral test (OECD 213), bees are fed a sucrose solution containing the test substance. The endpoint for both tests is the LD50 at 48 or 96 hours.

-

Earthworm Acute Toxicity Test (OECD 207): This 14-day test evaluates the acute toxicity of a substance to adult earthworms (Eisenia fetida). The substance is mixed into an artificial soil, and the endpoint is the LC50.[10]

-

Earthworm Reproduction Test (OECD 222): This 8-week chronic test assesses the effects of a substance on the reproductive output of earthworms. Adult worms are exposed to the substance in artificial soil for four weeks, after which the adults are removed, and the number of offspring (cocoons and juveniles) is determined after an additional four weeks.[11]

Mechanism of Action and Signaling Pathways

The primary mode of action of Acifluorfen in plants is the inhibition of protoporphyrinogen oxidase (PPO). This enzyme is also present in animals, including non-target organisms, where it plays a crucial role in the heme biosynthesis pathway.

Protoporphyrinogen Oxidase Inhibition and Oxidative Stress

Inhibition of PPO by Acifluorfen leads to the accumulation of its substrate, protoporphyrinogen IX. This substrate is then auto-oxidized to protoporphyrin IX, a potent photosensitizer. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These ROS can cause widespread cellular damage through lipid peroxidation, protein oxidation, and DNA damage, ultimately leading to cell death. While this mechanism is well-established in plants, evidence suggests a similar pathway of toxicity in non-target animals, particularly in tissues with high metabolic activity and heme synthesis.

Apoptosis

Recent studies in zebrafish (Danio rerio) have shown that exposure to Acifluorfen can induce developmental toxicity, including cardiovascular dysfunction, and trigger apoptosis (programmed cell death).[2] This is evidenced by the upregulation of key apoptosis-related genes, such as caspase-8, caspase-9, and p53.[2] Caspase-8 is an initiator caspase in the extrinsic apoptotic pathway, while caspase-9 is an initiator caspase in the intrinsic (mitochondrial) pathway. p53 is a tumor suppressor protein that can induce apoptosis in response to cellular stress, such as DNA damage caused by ROS. The activation of these genes suggests that Acifluorfen can induce apoptosis through both the extrinsic and intrinsic pathways in non-target organisms.

Conclusion

Acifluorfen exhibits a variable toxicological profile in non-target organisms, with effects ranging from slight to moderate toxicity depending on the species and the endpoint measured. The primary mechanism of toxicity is the inhibition of protoporphyrinogen oxidase, leading to photo-induced oxidative stress and subsequent cellular damage. Emerging research also indicates that Acifluorfen can induce apoptosis in non-target species. A comprehensive understanding of these toxicological effects and the underlying mechanisms is crucial for assessing the environmental risk of Acifluorfen and for the development of safer and more selective herbicides. Further research is warranted to fully elucidate the chronic and sub-lethal effects of Acifluorfen on a wider range of non-target organisms and to explore the intricate signaling pathways involved in its toxicity.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Exposure to acifluorfen induces developmental toxicity in the early life stage of zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. erem.ktu.lt [erem.ktu.lt]

- 4. researchgate.net [researchgate.net]

- 5. fera.co.uk [fera.co.uk]

- 6. Honey bee larval toxicity study designs: Applicability of the current study protocols and endpoints as a predictor of pesticide hazard for pollinators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Daphnia magna first-brood chronic test: An alternative to the conventional 21-Day chronic bioassay? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]

- 10. ag.state.mn.us [ag.state.mn.us]

- 11. downloads.regulations.gov [downloads.regulations.gov]

physical and chemical properties of Acifluorfen sodium

For Researchers, Scientists, and Drug Development Professionals